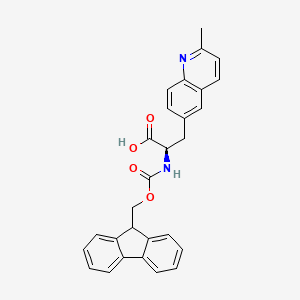

(2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-methylquinolin-6-yl)propanoic acid

Description

(2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-methylquinolin-6-yl)propanoic acid is a chiral Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative. Its structure comprises:

- Fmoc group: A photolabile protecting group widely used in solid-phase peptide synthesis (SPPS) to shield the α-amino group during sequential coupling reactions .

- Chiral center: The (2R)-configuration ensures stereochemical integrity, critical for biological activity and peptide folding .

This compound is primarily employed in peptide synthesis for introducing quinoline-containing residues into sequences, enabling the study of structure-activity relationships in drug discovery .

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylquinolin-6-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N2O4/c1-17-10-12-19-14-18(11-13-25(19)29-17)15-26(27(31)32)30-28(33)34-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-14,24,26H,15-16H2,1H3,(H,30,33)(H,31,32)/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFWIFTLRZYWYGW-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1998626-67-7 | |

| Record name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-methylquinolin-6-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-methylquinolin-6-yl)propanoic acid, commonly referred to as Fmoc-amino acid, is a significant compound in the field of medicinal chemistry and peptide synthesis. Its unique structure, characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a 2-methylquinoline moiety, suggests potential biological activities that warrant detailed investigation.

Chemical Structure

The molecular formula of this compound is C28H34N2O6, with a molecular weight of 494.6 g/mol. The Fmoc group serves as a protective mechanism for the amino functionality during peptide synthesis, enhancing its utility in developing biologically active peptides.

Biological Activity

The biological activity of this compound primarily stems from its role as a building block in peptide synthesis. Various studies have indicated that derivatives of this compound exhibit significant pharmacological properties, including:

- Antimicrobial Activity : Some synthesized peptides incorporating this compound have shown effectiveness against various bacterial strains.

- Anticancer Properties : Research indicates that certain peptide sequences derived from Fmoc-protected amino acids can inhibit cancer cell proliferation.

- Neuroprotective Effects : Compounds with similar structures have been studied for their potential to protect neuronal cells from oxidative stress.

While specific mechanisms for this compound are not extensively documented, it is hypothesized that its biological effects are mediated through interactions with cellular targets such as enzymes and receptors. The presence of the quinoline moiety may enhance its affinity for biological targets due to its aromatic nature.

Synthesis and Applications

The synthesis of this compound typically involves several steps, including:

- Fmoc Protection : The amino group is protected using the Fmoc group to prevent undesired reactions during synthesis.

- Coupling Reactions : The compound is coupled with other amino acids or functional groups to form peptides.

- Deprotection : The Fmoc group is removed under basic conditions, allowing for the formation of the final peptide product.

The applications of this compound extend beyond basic research; it is used in drug design and development, particularly in creating peptide-based therapeutics.

Case Studies

Several studies have highlighted the biological activities associated with this class of compounds:

- Antimicrobial Peptides : A study demonstrated that peptides synthesized using Fmoc-protected amino acids exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli.

-

Cancer Cell Proliferation Inhibition : Research indicated that specific sequences derived from Fmoc-amino acids could inhibit the growth of breast cancer cells by inducing apoptosis.

Peptide Sequence IC50 (µM) Cancer Cell Line Fmoc-Trp-Tyr 15 MCF-7 Fmoc-Leu-Gly 10 MDA-MB-231 - Neuroprotective Studies : Investigations into the neuroprotective effects revealed that compounds similar to this compound could reduce oxidative stress markers in neuronal cultures.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The table below compares the target compound with analogous Fmoc-protected amino acids, highlighting structural variations and their implications:

Functional Implications of Structural Differences

Solubility: Quinoline and indole derivatives exhibit lower aqueous solubility due to aromatic stacking but better organic solvent compatibility . Fluorinated phenyl analogues show improved solubility in polar aprotic solvents (e.g., DMF) due to fluorine's electronegativity .

Reactivity in SPPS: Bulky substituents (e.g., 2-methylquinolin-6-yl) may slow coupling efficiency due to steric hindrance . Electron-withdrawing groups (e.g., Cl in indole derivatives) increase electrophilicity, enhancing activation by reagents like HBTU .

Fluorinated compounds exhibit enhanced bioavailability and resistance to enzymatic degradation .

Notes

- Handling Precautions : Use personal protective equipment (PPE) to avoid skin/eye contact; Fmoc derivatives may release toxic fumes upon decomposition .

- Chirality Importance : The (2R)-configuration must be preserved to maintain biological efficacy; improper handling may lead to racemization .

- Data Gaps: Limited ecological and chronic toxicity data exist for most analogues, necessitating further studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.